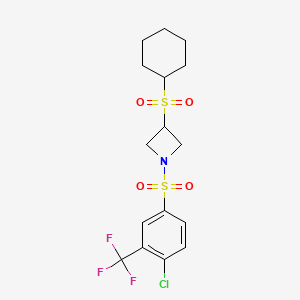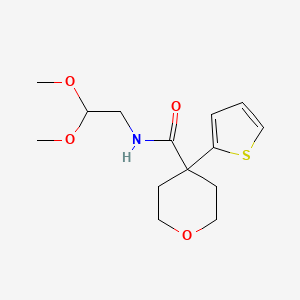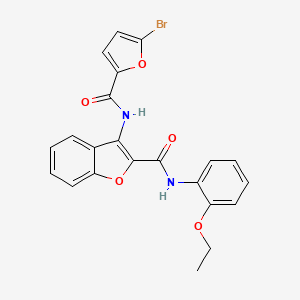
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic compound. It contains a 4-chloro-3-(trifluoromethyl)phenyl group and a cyclohexylsulfonyl group attached to an azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the azetidine ring. The 4-chloro-3-(trifluoromethyl)phenyl group and the cyclohexylsulfonyl group would likely have significant impacts on the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and trifluoromethyl groups could make it reactive towards certain nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could impact its polarity, and the cyclohexyl group could influence its hydrophobicity .
科学的研究の応用
Environmental Degradation and Biodegradability of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share a similar trifluoromethyl group with the specified compound, have been extensively used in industrial and commercial applications due to their unique properties. Research has shown that these compounds can undergo microbial and abiotic degradation, leading to the formation of perfluoroalkyl acids, which have raised environmental concerns due to their persistence and potential toxicity. Understanding the environmental fate and biodegradability of these compounds is crucial for assessing their impact and managing their use (Liu & Avendaño, 2013).
Medicinal Significance of Sulfonyl-Containing Motifs
The presence of sulfonyl groups in pharmaceuticals is significant, as demonstrated by various sulfur (SVI)-containing motifs, including sulfonyl or sulfonamide-based analogues. These compounds exhibit a wide range of pharmacological properties and are instrumental in developing new therapeutic agents for treating various diseases. The versatility and structural diversity of sulfonyl-containing compounds underscore their importance in drug discovery and development (Zhao et al., 2018).
Sulfonamide Inhibitors and Their Pharmaceutical Applications
Sulfonamide compounds, due to their bacteriostatic properties, have played a crucial role in the development of antibiotics and other therapeutic agents. Recent reviews highlight the ongoing research into sulfonamide inhibitors targeting various diseases, demonstrating the compound class's continued relevance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental and Biological Monitoring of Polyfluoroalkyl Substances
The persistence and bioaccumulation potential of polyfluoroalkyl substances, similar to the trifluoromethyl group, have led to increased scrutiny regarding their environmental and health impacts. Studies have documented their presence in various ecosystems and organisms, prompting efforts to understand their behavior and mitigate potential risks (Houde et al., 2006).
作用機序
Trifluoromethyl group
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s known for its ability to enhance the lipophilicity and metabolic stability of a molecule, which can improve its pharmacokinetic properties .
Sulfonyl group
Sulfonyl groups are commonly found in various drugs and have a wide range of biological activities. They can influence the water solubility of a compound, which can affect its bioavailability .
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO4S2/c17-15-7-6-12(8-14(15)16(18,19)20)27(24,25)21-9-13(10-21)26(22,23)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLINFVEKVVXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)




methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)
![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2687916.png)